ethyl4-amino-5-methyl-1,3-thiazole-2-carboxylate,trifluoroaceticacid
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Overview
Description
Ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate, trifluoroacetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole-containing compounds can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole-containing compounds have been associated with a diverse spectrum of therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .
Action Environment
For example, one study showed that the efficiency of a similar compound increased with the increase in inhibitor concentration and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by cyclization and subsequent functionalization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted thiazoles, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
Ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its role in developing new drugs for treating infections and other diseases.
Industry: Utilized in the production of dyes, pesticides, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate: Another thiazole derivative with similar biological activities.
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole compound with potential therapeutic applications.
Uniqueness
Ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroacetic acid component enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.C2HF3O2/c1-3-11-7(10)6-9-5(8)4(2)12-6;3-2(4,5)1(6)7/h3,8H2,1-2H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJZKEYXNMPAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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